N-methyl-N-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide
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Description
Scientific Research Applications
Catalytic Properties and Applications
- The enzyme methane mono-oxygenase from Methylococcus capsulatus (Bath) showcases broad catalytic capabilities, including the oxidation of methane derivatives, n-alkanes, n-alkenes, ethers, alicyclic, aromatic, and heterocyclic compounds. This enzyme's versatility indicates the potential for similar compounds to play roles in various oxidation reactions (Colby, Stirling, & Dalton, 1977).
Molecular and Supramolecular Structures
- Studies on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide reveal insights into molecular and supramolecular structures, highlighting the impact of sulfonamide substituents on hydrogen bonding and molecular conformation. This suggests applications in designing molecules with specific structural or binding properties (Jacobs, Chan, & O'Connor, 2013).
Catalytic Oxidation
- The catalytic oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions, facilitated by a vanadate ion—pyrazine-2-carboxylic acid system, demonstrates the utility of such catalysts in the efficient and selective oxidation of hydrocarbons. This presents potential applications in industrial and environmental processes (Nizova, Süss-Fink, & Shul’pin, 1997).
Medicinal Chemistry
- Synthesis of alternative precursors to major metabolites of cancer chemopreventive agents showcases the role of sulfonamide derivatives in medicinal chemistry, particularly in the design and synthesis of biologically active compounds. Such research underscores the importance of these compounds in developing new therapeutic agents (Navamal, McGrath, Stewart, Blans, Villamena, Zweier, & Fishbein, 2002).
Electrooptic Materials
- The fabrication of electrooptic films using pyrrole-pyridine-based dibranched chromophore architecture emphasizes the significance of sulfonamide derivatives in the development of materials with nonlinear optical properties. This area of research has implications for advanced optical and electronic devices (Facchetti, Beverina, van der Boom, Dutta, Evmenenko, Shukla, Stern, Pagani, & Marks, 2006).
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4S/c1-15(21(2,18)19)9-12(17)16-6-3-10(8-16)20-11-7-13-4-5-14-11/h4-5,7,10H,3,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFSIFMJLBXYYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=NC=CN=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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